WWL70

Vue d'ensemble

Description

WWL70 est un inhibiteur sélectif de l'enzyme domaine 6 de l'hydrolase alpha/bêta (ABHD6). Cette enzyme joue un rôle crucial dans l'hydrolyse de l'endocannabinoïde 2-arachidonoylglycérol, qui est impliqué dans divers processus physiologiques. This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de la neuroinflammation, de la douleur neuropathique et des troubles métaboliques .

Applications De Recherche Scientifique

WWL70 has been widely used in scientific research due to its selective inhibition of ABHD6. Some of its key applications include:

Neuroinflammation: this compound has shown potential in reducing neuroinflammatory responses in animal models of traumatic brain injury and multiple sclerosis

Neuropathic Pain: Studies have demonstrated that this compound can alleviate neuropathic pain by reducing the production of pro-inflammatory mediators

Metabolic Disorders: this compound has been investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and type 2 diabetes

Cancer Research: this compound has been explored for its anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines

Mécanisme D'action

Target of Action

WWL70 is a selective inhibitor of the enzyme alpha/beta hydrolase domain 6 (ABHD6) . ABHD6 is one of the major enzymes responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in microglia cells . The inhibition of ABHD6 by this compound has been shown to have anti-inflammatory and neuroprotective effects .

Mode of Action

This compound interacts with ABHD6, inhibiting its ability to hydrolyze 2-AG . This results in an increase in the intracellular levels of 2-AG . Interestingly, the anti-inflammatory effects of this compound were found to be independent of cannabinoid receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting ABHD6, this compound increases the levels of 2-AG, a key endocannabinoid . This compound also suppresses the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglia .

Pharmacokinetics

It is known that this compound can exert its effects in various tissues, including the spinal cord dorsal horn, dorsal root ganglion (drg), and sciatic nerve .

Result of Action

Treatment with this compound has been shown to significantly alleviate chronic constriction injury-induced neuropathic pain in mice . This is achieved through the reduction of microglia activation, macrophage infiltration, and the production of nociceptive mediators in the spinal cord dorsal horn, DRG, and sciatic nerve . Additionally, this compound reduces the production of PGE2 and the expression of COX-2 and PGES2 in the injured sciatic nerve .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of neuroinflammation, the presence of inflammatory stimuli such as LPS can enhance the effects of this compound . .

Analyse Biochimique

Biochemical Properties

WWL70 interacts with ABHD6, an enzyme involved in the hydrolysis of 2-AG . It has an IC50 value of 55-70 nM and shows 90-95% inhibition of ABHD6 . The interaction between this compound and ABHD6 is crucial for its biochemical properties .

Cellular Effects

This compound has been shown to suppress PGE2 production in LPS-activated microglia via cannabinoid receptor-independent mechanisms . This reduction is not attributable to this compound inhibition of ABHD6 . This compound attenuates the expression of COX-2 and PGES-1/2 leading to the downregulation of the biosynthetic pathways of PGE2 and PGE2-G .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting ABHD6 . This inhibition leads to an increase in the levels of 2-AG . Moreover, this compound targets PGE2 biosynthetic enzymes, which are likely to contribute to the therapeutic mechanisms of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that this compound can completely block the lipopolysaccharide (LPS)-induced increase of PGE2 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, post-treatment with this compound at 5 mg/kg does not have any effect, but treatment with this compound at 10 mg/kg significantly improves performance .

Metabolic Pathways

This compound is involved in the metabolic pathways of 2-AG and PGE2 . It inhibits ABHD6, thereby increasing the levels of 2-AG . It also suppresses the biosynthetic pathways of PGE2 and PGE2-G .

Transport and Distribution

Given its role in inhibiting ABHD6 and suppressing PGE2 production, it can be inferred that it may be distributed in areas where these molecules are present .

Subcellular Localization

Considering its role in inhibiting ABHD6 and suppressing PGE2 production, it is likely that it localizes in areas where these molecules are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de WWL70 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie pour obtenir le produit souhaité à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

WWL70 subit principalement des réactions d'hydrolyse en raison de la présence du groupe carbamate. Il peut également participer à des réactions de substitution, en particulier impliquant les cycles aromatiques .

Réactifs et conditions courants

Hydrolyse: Implique généralement l'utilisation d'eau ou de solutions aqueuses en conditions acides ou basiques.

Substitution: Les réactifs courants comprennent les halogènes et autres électrophiles, les réactions étant souvent effectuées dans des solvants organiques

Principaux produits

Les principaux produits formés lors de l'hydrolyse de this compound comprennent les dérivés d'amine et d'acide carboxylique correspondants. Les réactions de substitution peuvent donner différents dérivés de biphényle substitués .

Applications de la recherche scientifique

This compound a été largement utilisé dans la recherche scientifique en raison de son inhibition sélective de l'ABHD6. Voici quelques-unes de ses applications clés :

Neuroinflammation: this compound a montré un potentiel dans la réduction des réponses neuro-inflammatoires dans des modèles animaux de lésion cérébrale traumatique et de sclérose en plaques

Douleur neuropathique: Des études ont démontré que this compound pouvait soulager la douleur neuropathique en réduisant la production de médiateurs pro-inflammatoires

Troubles métaboliques: this compound a été étudié pour son rôle dans la régulation du métabolisme lipidique et ses applications thérapeutiques potentielles dans l'obésité et le diabète de type 2

Recherche sur le cancer: this compound a été exploré pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance de certaines lignées cellulaires cancéreuses

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme ABHD6. Cette inhibition entraîne une augmentation des niveaux de 2-arachidonoylglycérol, ce qui à son tour module diverses voies de signalisation. Le composé a montré qu'il réduisait l'expression de la cyclo-oxygénase-2 et de la synthase de la prostaglandine E-2, entraînant une diminution de la production de médiateurs pro-inflammatoires tels que la prostaglandine E2 .

Comparaison Avec Des Composés Similaires

Composés similaires

KT182: Un autre inhibiteur sélectif de l'ABHD6, utilisé dans des applications de recherche similaires

JZL184: Un inhibiteur de la lipase de monoacylglycérol, une autre enzyme impliquée dans l'hydrolyse du 2-arachidonoylglycérol

Unicité de WWL70

This compound est unique en raison de sa haute sélectivité pour l'ABHD6, ce qui permet une modulation ciblée du système endocannabinoïde sans affecter les autres enzymes apparentées. Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

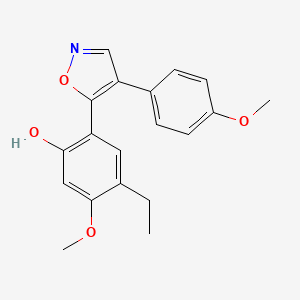

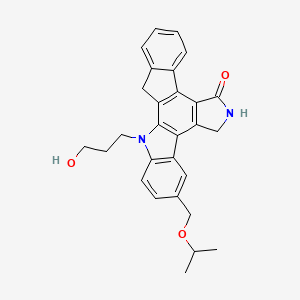

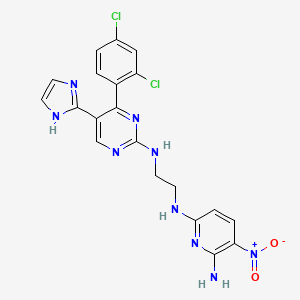

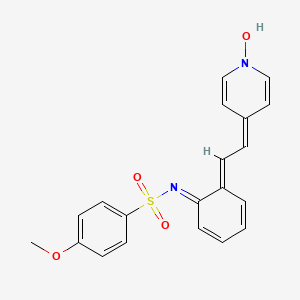

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:

- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].

- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].

- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].

- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].

ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol

ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.

A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].

ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.

A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.

A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.

ANone: this compound has shown promising results in both in vitro and in vivo studies.

- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].

- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride](/img/structure/B1684100.png)